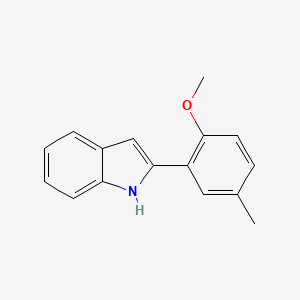

2-(2-methoxy-5-methylphenyl)-1H-indole

CAS No.: 58697-64-6

Cat. No.: VC6575153

Molecular Formula: C16H15NO

Molecular Weight: 237.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58697-64-6 |

|---|---|

| Molecular Formula | C16H15NO |

| Molecular Weight | 237.302 |

| IUPAC Name | 2-(2-methoxy-5-methylphenyl)-1H-indole |

| Standard InChI | InChI=1S/C16H15NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3 |

| Standard InChI Key | IIKGIENOMFAECG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Properties

2-(2-Methoxy-5-methylphenyl)-1H-indole belongs to the indole alkaloid family, featuring a bicyclic structure with a benzene ring fused to a pyrrole ring. Key molecular properties include:

The methoxy (-OCH₃) and methyl (-CH₃) groups at the phenyl ring enhance lipophilicity, facilitating membrane permeability in biological systems .

Synthetic Methodologies

Fischer Indole Synthesis

The most widely reported route involves the Fischer indole synthesis, a cyclization reaction between phenylhydrazine derivatives and ketones under acidic conditions . For example:

-

Step 1: Condensation of 2-methoxy-5-methylacetophenone with phenylhydrazine to form a phenylhydrazone intermediate.

-

Step 2: Cyclization catalyzed by HCl or H₂SO₄ at 80–100°C, yielding the indole core .

This method achieves moderate yields (50–65%) but requires optimization to minimize byproducts like regioisomers .

Palladium-Catalyzed Cross-Coupling

Industrial-scale synthesis employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the methoxy-methylphenyl group to preformed indole scaffolds. Key advantages include:

-

Higher regioselectivity (>90% purity).

-

Scalability via continuous flow reactors.

Biological Activity and Mechanisms

Antimicrobial Properties

Studies on structurally analogous indoles reveal potent activity against drug-resistant pathogens:

Mechanistically, these compounds disrupt bacterial efflux pumps (e.g., NorA in MRSA), synergizing with tetracyclines to reduce MIC values by 4–8 fold . Molecular docking simulations suggest interactions with NorA’s active site residues (e.g., Phe-136, Gly-137) .

Industrial and Pharmacological Applications

Dye and Pigment Synthesis

The compound’s conjugated π-system enables applications in organic semiconductors and dyes. For example:

-

Electron-Withdrawing Groups: Nitro or carbonyl substitutions enhance light absorption for photovoltaic materials .

Drug Development

As a scaffold for CNS-targeted therapies, its lipophilicity and low polar surface area (<30 Ų) favor blood-brain barrier penetration . Preclinical studies highlight:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume